molecular formula C19H25ClN4O3S B2706307 N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251547-02-0

N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide

Cat. No. B2706307
CAS RN: 1251547-02-0
M. Wt: 424.94
InChI Key: CDQBFHMEBLDHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H25ClN4O3S and its molecular weight is 424.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Pyrazole Derivatives

Research on pyrazole derivatives, such as the structural study on cannabinoid receptor antagonists, elucidates the importance of specific substituents for receptor binding affinity and activity. For instance, a study highlighted the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, emphasizing the role of para-substituted phenyl rings and carboxamido groups in enhancing potency (R. Lan et al., 1999). This foundational knowledge supports the development of novel compounds targeting cannabinoid receptors for various therapeutic applications.

Molecular Interaction and Binding Analysis

Further investigation into the molecular interaction of pyrazole derivatives with the CB1 cannabinoid receptor provides detailed insight into the conformational preferences and binding mechanisms. A study employing comparative molecular field analysis (CoMFA) and molecular modeling techniques revealed specific interactions and conformations that contribute to binding affinity and antagonist activity (J. Shim et al., 2002). These findings are crucial for the rational design of new compounds with improved receptor specificity and pharmacological profiles.

Radioisotope Labeling for In Vivo Imaging

The development of radioisotope-labeled derivatives for single photon emission computed tomography (SPECT) imaging demonstrates the application of pyrazole derivatives in neurological research. By facilitating the in vivo characterization of cannabinoid receptor binding, such compounds contribute to a better understanding of receptor distribution and function in the brain (H. Seltzman et al., 2002).

Potential Therapeutic Applications

While the literature directly referencing N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is limited, studies on related compounds suggest a broad spectrum of potential therapeutic applications, ranging from the treatment of neurological disorders to the management of metabolic diseases. The research into cannabinoid receptor antagonists, for example, has explored their use in treating obesity and addiction, highlighting the therapeutic potential of modulating cannabinoid receptor activity (A. L. Hildebrandt et al., 2003).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O3S/c1-2-23-14-17(18(25)21-11-10-15-6-8-16(20)9-7-15)19(22-23)28(26,27)24-12-4-3-5-13-24/h6-9,14H,2-5,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBFHMEBLDHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.